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molecular formula C16H23N3O4 B8664797 Tert-butyl (1-(4-nitrophenyl)piperidin-4-yl)carbamate

Tert-butyl (1-(4-nitrophenyl)piperidin-4-yl)carbamate

Cat. No. B8664797
M. Wt: 321.37 g/mol
InChI Key: VGVRHCNKIYPYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09421205B2

Procedure details

tert-Butyl(1-(4-nitrophenyl)piperidin-4-yl)carbamate (I74) (1.038 g, 3.230 mmol) was dissolved in dry DMF (15 mL), EtOAc (15 mL) and absolute EtOH (15 mL) under an atmosphere of nitrogen. 10% Pd/C (0.200 g) in EtOAc (5 mL) was added to the solution and the atmosphere was changed to hydrogen gas (balloon). The reaction was sealed with balloon and stirred at room temperature for 18 hours. The catalyst was removed by filtration through celite, which was washed with EtOAc (5×10 mL). The solvent was removed in vacuo to give a pink solid which was purified by silica gel chromatography using a gradient of 0-80% ethyl acetate in petroleum benzine 40-60° C. to give the title compound (I75) (0.730 g, 78%) as a purple-brown solid; 1H NMR (400 MHz, CDCl3) δ 6.81 (d, J=8.6 Hz, 2H), 6.64 (d, J=8.7 Hz, 2H), 4.55-4.41 (m, 1H), 3.64-3.32 (m, 5H), 2.72 (t, J=11.0 Hz, 2H), 2.08-1.98 (m, 2H), 1.56 (ddd, J=23.7, 11.3, 3.9 Hz, 2H), 1.45 (s, 9H).). LCMS Method C: rt 0.38 min; m/z 292.0 [M+H]+.
Quantity
1.038 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].CCO.[H][H]>CN(C=O)C.CCOC(C)=O.[Pd]>[C:1]([O:5][C:6](=[O:23])[NH:7][CH:8]1[CH2:9][CH2:10][N:11]([C:14]2[CH:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)[CH2:12][CH2:13]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.038 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was sealed with balloon
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite, which
WASH
Type
WASH
Details
was washed with EtOAc (5×10 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pink solid which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
a gradient of 0-80% ethyl acetate in petroleum benzine 40-60° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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